Cas no 2445784-71-2 (ethyl1-(4-fluorophenyl)-3-methanesulfonylpropan-2-ylamine hydrochloride)

ethyl1-(4-fluorophenyl)-3-methanesulfonylpropan-2-ylamine hydrochloride structure
2445784-71-2 structure
Product Name:ethyl1-(4-fluorophenyl)-3-methanesulfonylpropan-2-ylamine hydrochloride
CAS No:2445784-71-2
MF:C12H19ClFNO2S
MW:295.801164865494
MDL:MFCD32692383
CID:5668076
PubChem ID:155821416
Update Time:2025-05-18

ethyl1-(4-fluorophenyl)-3-methanesulfonylpropan-2-ylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • ethyl[1-(4-fluorophenyl)-3-methanesulfonylpropan-2-yl]amine hydrochloride
    • 2445784-71-2
    • N-Ethyl-1-(4-fluorophenyl)-3-methylsulfonylpropan-2-amine;hydrochloride
    • EN300-26865357
    • ethyl1-(4-fluorophenyl)-3-methanesulfonylpropan-2-ylamine hydrochloride
    • MDL: MFCD32692383
    • Inchi: 1S/C12H18FNO2S.ClH/c1-3-14-12(9-17(2,15)16)8-10-4-6-11(13)7-5-10;/h4-7,12,14H,3,8-9H2,1-2H3;1H
    • InChI Key: UVLMWWUOWCVOJT-UHFFFAOYSA-N
    • SMILES: Cl.S(C)(CC(CC1C=CC(=CC=1)F)NCC)(=O)=O

Computed Properties

  • Exact Mass: 295.0809059g/mol
  • Monoisotopic Mass: 295.0809059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 305
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.6Ų

ethyl1-(4-fluorophenyl)-3-methanesulfonylpropan-2-ylamine hydrochloride Pricemore >>

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Additional information on ethyl1-(4-fluorophenyl)-3-methanesulfonylpropan-2-ylamine hydrochloride

Professional Introduction to Ethyl 1-(4-fluorophenyl)-3-methanesulfonylpropan-2-ylamine Hydrochloride (CAS No. 2445784-71-2)

Ethyl 1-(4-fluorophenyl)-3-methanesulfonylpropan-2-ylamine hydrochloride, with the CAS number 2445784-71-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit potential biological activity, making it a valuable subject for further investigation and development. The presence of a fluorine atom in its structure and the combination of various functional groups contribute to its unique chemical properties and reactivity, which are crucial for its application in drug design and synthesis.

The structure of Ethyl 1-(4-fluorophenyl)-3-methanesulfonylpropan-2-ylamine hydrochloride consists of an ethyl group, a fluorophenyl ring, a methanesulfonyl group, and an amine group, all connected in a specific arrangement. This configuration allows the compound to interact with biological targets in multiple ways, making it a promising candidate for various therapeutic applications. The methanesulfonyl group, in particular, is known for its ability to enhance binding affinity and metabolic stability, which are critical factors in drug development.

In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine atoms due to their ability to modulate pharmacokinetic properties and improve drug efficacy. The fluorine atom in Ethyl 1-(4-fluorophenyl)-3-methanesulfonylpropan-2-ylamine hydrochloride contributes to its lipophilicity and metabolic resistance, which are desirable traits for a lead compound. This has led to extensive research into its potential applications in treating various diseases, including cancer and inflammatory disorders.

One of the most exciting areas of research involving Ethyl 1-(4-fluorophenyl)-3-methanesulfonylpropan-2-ylamine hydrochloride is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The compound's versatile structure allows it to serve as a building block for larger molecules that target specific biological pathways. For instance, researchers have explored its use in developing kinase inhibitors, which are crucial for treating cancers and other chronic diseases. The ability of this compound to act as a precursor for such high-value pharmaceuticals underscores its importance in medicinal chemistry.

The synthesis of Ethyl 1-(4-fluorophenyl)-3-methanesulfonylpropan-2-ylamine hydrochloride involves several key steps that highlight the ingenuity of modern synthetic chemistry. The introduction of the fluorophenyl ring is typically achieved through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which allow for precise control over the molecular structure. The subsequent addition of the methanesulfonyl group is another critical step that enhances the compound's biological activity. These synthetic strategies demonstrate the compound's complexity and the advanced techniques required to produce it.

From a computational chemistry perspective, Ethyl 1-(4-fluorophenyl)-3-methanesulfonylpropan-2-ylamine hydrochloride has been extensively studied to understand its interactions with biological targets. Molecular modeling techniques have been employed to predict how this compound binds to enzymes and receptors, providing insights into its mechanism of action. These studies have revealed that the compound's structure is well-suited for inhibiting certain enzymes involved in disease pathways, making it a promising candidate for further development.

The pharmacological properties of Ethyl 1-(4-fluorophenyl)-3-methanesulfonylpropan-2-ylamine hydrochloride have also been explored through preclinical studies. These studies have shown that the compound exhibits significant activity against various disease models, including those related to cancer and inflammation. The results from these studies have laid the groundwork for clinical trials, where the safety and efficacy of this compound will be further evaluated in human patients. Such trials are essential for determining whether this compound can translate into a viable therapeutic agent.

In conclusion, Ethyl 1-(4-fluorophenyl)-3-methanesulfonylpropan-2-ylamine hydrochloride (CAS No. 2445784-71-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structure, characterized by the presence of a fluorine atom and other functional groups like the methanesulfonyl group, makes it an attractive candidate for designing new drugs targeting various diseases. The ongoing research into this compound highlights its importance as both a synthetic intermediate and a lead molecule in drug discovery efforts.

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